molecular formula C11H11N3O B11820838 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime

1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime

Cat. No.: B11820838
M. Wt: 201.22 g/mol
InChI Key: XHUOZYQEOZTAJF-LCYFTJDESA-N
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Description

(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a chemical compound characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a hydroxylamine moiety through an ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Copper(II) oxide: An inorganic compound with similar redox properties.

Uniqueness

(E)-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to its combination of an imidazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(NZ)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9-

InChI Key

XHUOZYQEOZTAJF-LCYFTJDESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)N2C=CN=C2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

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